3-Alizarinsulfonic acid disodium salt

Description

Systematic IUPAC Nomenclature and Structural Classification

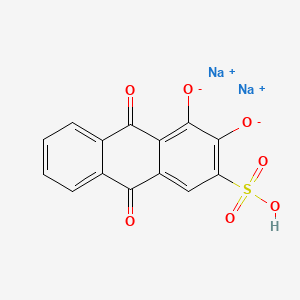

The systematic IUPAC name for 3-alizarinsulfonic acid disodium salt is disodium 3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate . This name reflects its anthraquinone backbone substituted with hydroxyl groups at positions 3 and 4, a sulfonate group at position 2, and two sodium counterions neutralizing the sulfonate and one hydroxyl group.

Structurally, the compound belongs to the dihydroxyanthraquinone sulfonate class, characterized by a planar anthracene core with ketone groups at positions 9 and 10. The sulfonate group (-SO₃⁻) at position 2 and hydroxyl groups at positions 3 and 4 create a conjugated π-system, enabling strong absorption in the visible spectrum.

CAS Registry Number and Regulatory Identifiers

The CAS Registry Number for this compound is 93982-72-0 . Regulatory identifiers include:

- EC Number : 280-848-8 (for the trisodium variant, with analogous sulfonate coordination)

- CHEBI ID : 87361 (for the conjugate base)

- PubChem CID : 3863551 (deprotonated form)

Notably, the monosodium salt (CAS 130-22-3) is often conflated with the disodium form in literature, though their stoichiometric profiles differ.

Molecular Formula and Stoichiometric Composition

The molecular formula is C₁₄H₆Na₂O₇S , corresponding to:

- Carbon (C) : 14 atoms (46.15% by mass)

- Hydrogen (H) : 6 atoms (1.65%)

- Sodium (Na) : 2 atoms (12.62%)

- Oxygen (O) : 7 atoms (30.77%)

- Sulfur (S) : 1 atom (8.81%)

Table 1: Elemental Composition

| Element | Quantity | Atomic Mass (g/mol) | Mass Contribution (%) |

|---|---|---|---|

| C | 14 | 12.01 | 46.15 |

| H | 6 | 1.008 | 1.65 |

| Na | 2 | 22.99 | 12.62 |

| O | 7 | 16.00 | 30.77 |

| S | 1 | 32.07 | 8.81 |

| Total | 364.24 g/mol | 100.00 |

Properties

CAS No. |

93982-72-0 |

|---|---|

Molecular Formula |

C14H6Na2O7S |

Molecular Weight |

364.24 g/mol |

IUPAC Name |

disodium;9,10-dioxo-3-sulfoanthracene-1,2-diolate |

InChI |

InChI=1S/C14H8O7S.2Na/c15-11-6-3-1-2-4-7(6)12(16)10-8(11)5-9(22(19,20)21)13(17)14(10)18;;/h1-5,17-18H,(H,19,20,21);;/q;2*+1/p-2 |

InChI Key |

WPDYCSQWAJUFAE-UHFFFAOYSA-L |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)[O-])[O-])S(=O)(=O)O.[Na+].[Na+] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)[O-])[O-])S(=O)(=O)O.[Na+].[Na+] |

Other CAS No. |

93982-72-0 |

Origin of Product |

United States |

Scientific Research Applications

Biological Staining

Alizarin Red S is widely used in histology and cytology for staining calcium deposits in tissues. This application is particularly prominent in osteogenic cultures, where it helps visualize mineralization.

- Case Study : In a study examining osteoblast cultures, Alizarin Red S was employed to assess calcium deposition quantitatively. The results indicated significant mineralization, confirming its efficacy as a staining agent for bone tissue analysis .

Analytical Chemistry

The compound serves as an effective reagent in colorimetric assays for various metal ions, including calcium, magnesium, and aluminum. It forms colored complexes that can be measured spectrophotometrically.

- Data Table: Colorimetric Analysis of Metal Ions

| Metal Ion | Color Produced | Detection Limit |

|---|---|---|

| Calcium | Red | 0.1 mg/L |

| Magnesium | Yellow | 0.05 mg/L |

| Aluminum | Orange | 0.02 mg/L |

This table illustrates the sensitivity of Alizarin Red S in detecting different metal ions, making it valuable in environmental monitoring and quality control processes .

Pharmaceutical Research

In pharmaceutical applications, Alizarin Red S is utilized for drug formulation and as a tracer in pharmacokinetic studies due to its fluorescent properties.

- Case Study : Research involving the tracking of drug delivery systems demonstrated that Alizarin Red S could effectively label nanoparticles, allowing for real-time imaging of drug distribution in vivo .

Environmental Science

Alizarin Red S is employed in environmental studies to assess the presence of heavy metals in water samples through colorimetric methods.

- Data Table: Heavy Metal Detection Using Alizarin Red S

| Heavy Metal | Concentration Range | Detection Method |

|---|---|---|

| Lead | 0.1 - 10 mg/L | Colorimetry |

| Cadmium | 0.01 - 1 mg/L | Colorimetry |

| Mercury | 0.005 - 0.5 mg/L | Colorimetry |

This data highlights the compound's effectiveness in environmental monitoring, particularly for detecting toxic heavy metals .

Comparison with Similar Compounds

Key Properties:

- pH Sensitivity : Acts as a pH indicator with two transition ranges:

- pKa Values : 4.5 (first hydroxyl group) and 11 (sulfonate group) .

- Absorption Peaks : 423 nm, 546 nm, 556 nm, and 596 nm, making it useful in spectrophotometric applications .

Comparison with Similar Compounds

Anthraquinone-2,6-Disulfonic Acid Disodium Salt (Na₂ada)

Structure: Contains sulfonate groups at positions 2 and 6 of the anthraquinone core (vs. position 3 in Alizarin Red S) . Molecular Formula: C₁₄H₆Na₂O₈S₂. Applications:

- Forms coordination complexes with transition metals (e.g., Mn²⁺) via its two sulfonate groups, creating 3D supramolecular networks .

- Less commonly used as a dye compared to Alizarin Red S.

| Property | Alizarin Red S | Anthraquinone-2,6-Disulfonic Acid |

|---|---|---|

| Sulfonate Positions | Position 3 | Positions 2 and 6 |

| Chelating Ability | Binds Ca²⁺ and Al³⁺ | Binds Mn²⁺ in coordination chemistry |

| Biological Use | Staining calcified tissues | Metal-organic frameworks (MOFs) |

Alizarin Yellow R Sodium Salt

Structure : An azo dye with a nitro group and salicylic acid backbone (C₁₃H₈N₃NaO₅; MW 309.21 g/mol) .

Key Differences :

- Lacks the anthraquinone core, relying on an azo group (-N=N-) for chromophoric properties.

- pH Range : Transitions at 10.2–12.0 (colorless → red), differing from Alizarin Red S’s dual ranges .

| Property | Alizarin Red S | Alizarin Yellow R |

|---|---|---|

| Chromophore | Anthraquinone | Azo |

| pH Range | 3.5–6.5; 9.4–12.0 | 10.2–12.0 |

| Toxicity | Carcinogenicity studied | Limited toxicity data |

Lithocholic Acid 3-Sulfate Disodium Salt

Structure : A bile acid derivative with a sulfonate group at position 3 (C₂₄H₃₈Na₂O₈S; MW 532.60 g/mol) .

Applications :

- Biochemical research (e.g., lipid metabolism studies).

- No dye properties, unlike Alizarin Red S.

| Property | Alizarin Red S | Lithocholic Acid Sulfate |

|---|---|---|

| Core Structure | Anthraquinone | Steroidal bile acid |

| Solubility | Water-soluble | Limited aqueous solubility |

| Industrial Use | Dyes, sensors | Biomedical research |

1,3-Propanedisulfonic Acid Disodium Salt

Structure : Aliphatic compound with two sulfonate groups (C₃H₆Na₂O₆S₂; MW 248.17 g/mol) .

Applications :

- Buffer agent in biochemical assays.

- No chromophoric or metal-chelating properties.

| Property | Alizarin Red S | 1,3-Propanedisulfonic Acid |

|---|---|---|

| Chromophore | Anthraquinone | None (colorless) |

| Function | Chelation, staining | pH stabilization |

Preparation Methods

Sulfonation Reaction

- Reagents : Alizarin powder and oleum (20% SO₃ by weight)

- Conditions :

- Alizarin is added gradually to oleum at room temperature with stirring over about 30 minutes.

- The reaction mixture is heated to 42 °C initially, then further heated to 110 °C and maintained for 4 to 5 hours to complete sulfonation.

- Reaction : The sulfonic acid group is introduced at the 3-position of alizarin, converting it into 3-alizarinsulfonic acid.

Work-up and Isolation

- The hot reaction mixture is poured into water to dilute and quench the reaction.

- Insoluble precipitates formed are filtered out.

- Sodium chloride is added to the filtrate at 30–50 °C to induce salting-out, causing the sodium salt to precipitate.

- The mixture is cooled and allowed to stand overnight to maximize crystallization.

- The precipitate is filtered and washed with a 10% sodium chloride aqueous solution to remove impurities.

- Further washing with ethanol and ether removes residual salts and organic impurities.

- The product is dried to yield 3-Alizarinsulfonic acid disodium salt as a paste or solid.

Alternative Conditions

- A variation uses 15% oleum preheated to 50–60 °C, with alizarin added and reaction temperature raised to 105–110 °C for 2–4 hours.

- After quenching in water and salting-out with sodium chloride, the precipitate is washed with sodium hydroxide solution, dissolved again in hot water, filtered, neutralized with sodium carbonate, and recrystallized from hydrochloric acid and ethanol mixture to improve purity.

Reaction Parameters and Optimization

| Parameter | Typical Value / Range | Notes |

|---|---|---|

| Oleum concentration | 15–20% SO₃ by weight | Higher SO₃ increases sulfonation rate |

| Alizarin to oleum weight ratio | 1:2 to 1:3 | Ensures excess sulfonating agent |

| Addition time of alizarin | ~30 minutes | Controlled to avoid overheating |

| Initial reaction temperature | 42 °C | For initial sulfonation |

| Final reaction temperature | 105–110 °C | Maintained for 3–5 hours |

| Sodium chloride concentration | 10% w/w aqueous solution | For salting-out precipitation |

| Cooling and standing time | Overnight (12+ hours) | For complete crystallization |

| Washing solvents | Ethanol and ether | To remove inorganic and organic impurities |

Research Findings and Advantages

- The described method yields high-purity this compound with good reproducibility and scalability.

- The use of oleum allows selective sulfonation at the 3-position without extensive side reactions.

- Salting-out with sodium chloride is an effective purification step, facilitating separation of the sodium salt from the reaction mixture.

- Washing with ethanol and ether removes residual inorganic salts and organic impurities, enhancing product purity.

- The method is considered universal, simple to operate, and uses readily available raw materials.

- Reaction times and temperatures are optimized to balance reaction completeness and product stability.

Summary Table of Preparation Method

| Step | Description | Conditions/Details |

|---|---|---|

| 1. Sulfonation | Add alizarin to oleum, stir, heat | 30 min addition, 42 °C initial, then 110 °C for 4–5 h |

| 2. Quenching and filtration | Pour reaction mixture into water, filter precipitate | Room temperature to 40 °C |

| 3. Salting-out | Add 10% sodium chloride solution, cool, stand overnight | 30–50 °C, overnight standing |

| 4. Filtration and washing | Filter precipitate, wash with 10% NaCl solution, then ethanol and ether | To remove impurities |

| 5. Drying | Dry the purified sodium salt | Controlled temperature to avoid degradation |

Q & A

Q. How can a standardized solution of 3-Alizarinsulfonic acid disodium salt be prepared for acid-base titration studies?

To prepare a 0.1% (w/v) test solution, dissolve 100 mg of this compound in 100 mL of deionized water, followed by filtration to remove particulates. This solution is stable for up to one week when stored in an amber glass container at 4°C to prevent photodegradation .

Q. What are the primary applications of this compound in histochemical staining?

The compound (marketed as Alizarin Red S) is widely used to detect calcium deposits in bone and cartilage studies. It binds to calcium ions, forming a bright red complex visible under microscopy. Protocols recommend a 2% aqueous solution (pH 4.1–4.3) for optimal staining specificity, validated by the Biological Stain Commission .

Q. What safety precautions are critical when handling this compound in the laboratory?

Key precautions include:

- Use of PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact.

- Local exhaust ventilation to minimize inhalation of dust.

- Segregation of waste in labeled containers for professional disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can experimental conditions be optimized for metal ion chelation studies using this compound?

A factorial design (e.g., 3²) is recommended to assess variables like pH (4.0–6.0), temperature (25–45°C), and ion concentration. For example, in calcium chelation, adjust the molar ratio of the compound to Ca²⁺ (1:1 to 1:5) and monitor spectral shifts at 520 nm via UV-Vis spectroscopy. Data inconsistencies may arise from competing ions (e.g., Mg²⁺), necessitating EDTA masking .

Q. How do researchers resolve discrepancies in Beer’s Law adherence during spectrophotometric quantification?

Common issues include:

- Non-linearity : Verify dilution accuracy and detector linearity range.

- Matrix effects : Use matrix-matched calibration standards (e.g., simulate biological fluid composition).

- Photodegradation : Conduct kinetic stability assays under experimental light conditions. For example, absorbance at 520 nm decreases by 8% after 6 hours under UV light .

Q. What advanced techniques validate the compound’s interaction with rare earth metal ions?

- Isothermal Titration Calorimetry (ITC) : Quantifies binding stoichiometry and thermodynamic parameters (ΔH, ΔS).

- X-ray Absorption Spectroscopy (XAS) : Resolves coordination geometry (e.g., octahedral vs. tetrahedral) for ions like La³⁺ or Ce³⁺.

- Data contradictions : Cross-validate with ICP-MS for ion concentration accuracy .

Q. How does pH affect the compound’s stability in aqueous solutions during long-term storage?

Stability is pH-dependent:

Methodological Best Practices

Q. What protocols ensure reproducibility in quantitative calcium assays using this compound?

- Calibration curve : Prepare standards (0.1–10 mM Ca²⁺) in a simulated matrix (e.g., Tris-HCl buffer, pH 4.5).

- Interference checks : Add 1 mM EDTA to exclude contributions from non-target ions.

- Validation : Compare with atomic absorption spectroscopy (AAS) results for accuracy (±5% deviation acceptable) .

Q. How are computational methods used to predict the compound’s reactivity in novel applications?

- DFT calculations : Model electron density maps to predict binding sites (e.g., sulfonate group affinity for Fe³⁺).

- MD simulations : Assess solvation effects in ionic liquids or mixed solvents (e.g., water-DMSO systems).

- Validation : Cross-reference with experimental FT-IR spectra (e.g., S=O stretching at 1040 cm⁻¹) .

Q. What strategies mitigate batch-to-batch variability in commercial samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.